Buspirone EP impurity L-d8

Description

Significance of Impurity Profiling in Pharmaceutical Development

In the pharmaceutical industry, an impurity is any component present in a drug substance or final product that is not the desired chemical entity. jpionline.org The presence of these unwanted organic or inorganic materials, even in minute quantities, can significantly impact the efficacy and safety of a pharmaceutical product. veeprho.comrjpdft.com Impurities can originate from various sources, including the raw materials, manufacturing processes, side reactions, or the degradation of the active pharmaceutical ingredient (API) over time. veeprho.com

Regulatory bodies, such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines that mandate the monitoring and control of impurities in all pharmaceutical products. rjpdft.comgmpinsiders.comeuropa.eu This has led to the critical practice of impurity profiling , which involves the detection, identification, quantification, and control of impurities. veeprho.comrroij.com The primary goals of impurity profiling are to ensure the quality, safety, and efficacy of the drug, meet global regulatory standards, and maintain the integrity of the API. globalpharmatek.compharmaffiliates.com This comprehensive analysis also aids in optimizing the manufacturing process and establishing appropriate storage conditions and shelf life for the drug product. globalpharmatek.com Advanced analytical techniques, including various forms of chromatography and spectrometry, are employed to achieve a thorough impurity profile. biomedres.usbiomedres.us

Role of Deuterated Compounds in Pharmaceutical Research and Quality Control

Deuterated compounds are molecules in which one or more hydrogen atoms (H) have been replaced by their stable, heavy isotope, deuterium (B1214612) (D). clearsynth.com This subtle structural modification, known as isotopic labeling, does not significantly alter the chemical properties of the compound but provides a distinct mass signature. researchgate.net This unique characteristic makes deuterated compounds invaluable tools in analytical chemistry and pharmaceutical research. clearsynth.comsimsonpharma.com

One of their most critical applications is serving as internal standards for quantitative analysis, particularly in methods involving mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). texilajournal.comwuxiapptec.com An internal standard is a compound of a known concentration added to a sample to enable accurate quantification of an analyte. wuxiapptec.com Because a deuterated internal standard is chemically almost identical to the analyte of interest, it co-elutes during chromatographic separation and experiences similar effects during sample preparation and ionization. texilajournal.com This allows it to compensate for variations in the analytical process, such as analyte loss during extraction or matrix effects (ion suppression or enhancement), which can otherwise lead to inaccurate results. clearsynth.comtexilajournal.comresearchgate.net The use of deuterated internal standards significantly improves the precision, accuracy, and reliability of analytical methods, making them the preferred choice for many bioanalytical and quality control assays. clearsynth.comnih.gov

Contextualizing Buspirone (B1668070) EP Impurity L-d8 as a Specialized Reference Standard

Buspirone is an active pharmaceutical ingredient, and like any synthetically produced drug, its manufacturing process can result in the formation of impurities. One such process-related impurity is designated by the European Pharmacopoeia (EP) as Buspirone EP Impurity L . pharmaceresearch.commolcan.comsynzeal.com The chemical name for this impurity is 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. pharmaceresearch.comsynzeal.com Regulatory guidelines require that the level of this and other impurities in the final Buspirone product be strictly controlled to ensure patient safety and product quality.

This is where Buspirone EP Impurity L-d8 becomes essential. As its name indicates, it is the deuterated form of Buspirone EP Impurity L, containing eight deuterium atoms. nih.gov It is specifically synthesized to serve as a highly specialized internal standard for the precise and accurate quantification of Buspirone EP Impurity L in quality control laboratories. When analyzing a batch of Buspirone, a known amount of this compound is added to the sample. During LC-MS analysis, the instrument can distinguish between the impurity and its deuterated internal standard based on their mass difference. By comparing the signal response of the impurity to that of the known quantity of the internal standard, analysts can determine the exact amount of Buspirone EP Impurity L present in the drug substance, ensuring it does not exceed the specified safety limits.

Research Findings and Data

Detailed analytical research relies on well-characterized reference materials. This compound is synthesized for this purpose, and its specific properties are documented to ensure its suitability as an internal standard.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 8-(4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione | nih.gov |

| Molecular Formula | C₁₃H₂₀ClNO₂ | nih.gov |

| Molecular Weight | 265.80 g/mol | nih.gov |

| Monoisotopic Mass | 265.1684705 Da | nih.gov |

| Synonyms | 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 | nih.gov |

The identification and quantification of impurities like Buspirone EP Impurity L are accomplished using a variety of sophisticated analytical techniques. The choice of method depends on the nature of the impurity and the required sensitivity.

Table 2: Common Analytical Techniques in Pharmaceutical Impurity Profiling

| Technique Category | Specific Methods |

|---|---|

| Chromatographic Separation | High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), Supercritical Fluid Chromatography (SFC) biomedres.usbiomedres.usijrti.org |

| Spectrometric Detection & Characterization | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet (UV) Spectroscopy rroij.comijrti.org |

| Hyphenated Techniques | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), LC-NMR, LC-NMR-MS rroij.combiomedres.usnih.gov |

Compound Names Mentioned

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Buspirone |

| Buspirone EP Impurity L |

| This compound |

| 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione |

| Deuterium |

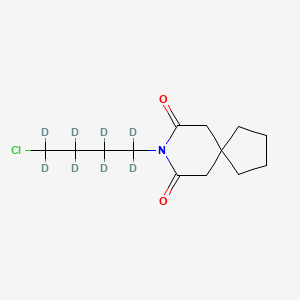

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20ClNO2 |

|---|---|

Molecular Weight |

265.80 g/mol |

IUPAC Name |

8-(4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione |

InChI |

InChI=1S/C13H20ClNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2/i3D2,4D2,7D2,8D2 |

InChI Key |

BCNBRBQCDHLCBD-IFBDEUHTSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCCl |

Origin of Product |

United States |

Nomenclature and Structural Characteristics of Buspirone Ep Impurity L D8

Systematic Naming Conventions

The systematic name for Buspirone (B1668070) EP Impurity L-d8, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 8-(4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione . nih.gov This name precisely describes the molecular structure, indicating the presence of a spirocyclic dione (B5365651) and a butyl chain substituted with chlorine and eight deuterium (B1214612) atoms.

The non-deuterated parent compound, Buspirone EP Impurity L, is chemically known as 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. simsonpharma.comveeprho.comsynzeal.com The addition of "-d8" to the common name explicitly denotes the isotopic modification.

| Identifier | Value |

| IUPAC Name | 8-(4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione nih.gov |

| Synonyms | 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 nih.gov |

| Molecular Formula | C₁₃H₁₂D₈ClNO₂ |

| Parent Compound | Buspirone EP Impurity L veeprho.comsynzeal.com |

| Parent Compound CAS No. | 21098-11-3 veeprho.comsynzeal.com |

Distinguishing Features of Deuterated Impurities

Deuterated compounds, such as Buspirone EP Impurity L-d8, are primarily distinguished from their non-deuterated (protium) counterparts by the presence of deuterium isotopes. This substitution introduces unique physicochemical properties that are leveraged in scientific research, but also presents specific challenges in synthesis and analysis.

Isotopic Labeling Principles

Isotopic labeling is a technique used to track the journey of a molecule through a chemical reaction or a biological system. wikipedia.org It involves replacing one or more atoms in a compound with an isotope of that atom. wikipedia.org For this compound, eight specific hydrogen atoms are replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen. creative-proteomics.commusechem.com

The fundamental principle is that the isotopically labeled molecule behaves almost identically to the unlabeled molecule in chemical and biological processes, but its different mass allows it to be detected and traced. creative-proteomics.com The incorporation of stable isotopes can be achieved through chemical synthesis, allowing researchers to monitor the transformation, distribution, and interactions of the labeled compound. creative-proteomics.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect the presence and location of the isotopes based on their distinct mass or nuclear properties. wikipedia.org

Challenges in Achieving Isotopic Purity

A significant challenge in the synthesis of deuterated compounds is achieving complete isotopic purity. It is often difficult, if not impossible, to produce a compound that is 100% isotopically pure. researchgate.netdigitellinc.com The synthesis process typically results in a mixture containing the desired deuterated molecule alongside molecules with fewer deuterium atoms, known as lower isotopologues. acs.orgnih.govacs.org

These lower isotopologues are considered isotopic impurities. acs.orgacs.org From a regulatory perspective, if a deuterated active pharmaceutical ingredient (API) is defined as a single, fully deuterated compound, these unavoidable lower isotopologues may be classified as impurities. acs.orgacs.org The separation of these isotopic impurities is complicated by the very similar physical properties of hydrogen and deuterium. researchgate.net Therefore, developing robust analytical methods to verify the isotopic purity and accurately quantify the distribution of isotopologues is a critical aspect of manufacturing and quality control. neulandlabs.com The high cost of deuterated starting materials and solvents further adds to the manufacturing challenges. neulandlabs.comsynmr.in

| Challenge | Description |

| Incomplete Deuteration | Synthesizing a 100% isotopically pure compound is nearly impossible, leading to the presence of lower isotopologues. researchgate.netdigitellinc.com |

| Regulatory Classification | Lower isotopologues may be treated as impurities by regulatory agencies, posing a challenge for compliance. acs.orgacs.org |

| Difficult Separation | The similar physical properties of protium (B1232500) and deuterium make the separation of isotopic impurities from the main compound challenging. researchgate.net |

| Analytical Verification | Sophisticated analytical methods are required to confirm the degree and location of deuteration and to quantify isotopic purity. neulandlabs.com |

| Cost | The production of deuterated compounds is often expensive due to the high cost of deuterated raw materials. neulandlabs.comsynmr.in |

Impact of Deuteration on Compound Stability

The replacement of hydrogen with deuterium can significantly impact the stability of a molecule due to the "kinetic isotope effect" (KIE). musechem.comresearchgate.net The bond between carbon and deuterium (C-D) is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. neulandlabs.comresearchgate.netjuniperpublishers.com This increased bond strength is a result of deuterium's greater atomic mass. juniperpublishers.com

This enhanced stability means that C-D bonds are broken more slowly in chemical reactions, including metabolic processes in the body. juniperpublishers.comnih.gov As a result, deuteration at specific metabolic "soft spots" on a molecule can enhance its metabolic stability, leading to a longer biological half-life and reduced systemic clearance. musechem.comjuniperpublishers.comsymeres.com By slowing down metabolism, deuteration can also alter metabolic pathways, potentially reducing the formation of toxic metabolites and improving the safety profile of a drug. juniperpublishers.comunibestpharm.com

Pathways of Formation and Origin of Buspirone Ep Impurity L D8

Chemical Synthesis-Derived Impurities specific to Buspirone (B1668070) Production

The manufacturing process of deuterated Buspirone is the primary source of Buspirone EP Impurity L-d8. This compound is a deuterated version of a key intermediate used in the synthesis of the final drug product.

The synthesis of Buspirone typically involves the reaction between 1-(2-pyrimidinyl)piperazine and an alkylating agent, which is a spirocyclic compound. chemicalbook.comnih.gov Specifically, a common synthetic route utilizes 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, a compound identified as Buspirone EP Impurity L. synzeal.comveeprho.com This compound serves as a direct precursor or intermediate that, upon reaction with 1-(2-pyrimidinyl)piperazine, forms the final Buspirone molecule.

The formation of this compound occurs when a deuterated version of this intermediate is used in the synthesis of deuterated Buspirone. The IUPAC name for this impurity is 8-(4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione. nih.gov This indicates that the eight deuterium (B1214612) atoms are located on the 4-chlorobutyl side chain. Consequently, this impurity is an unreacted remnant of the deuterated intermediate. Its presence in the final product is a result of incomplete reaction or inadequate purification during the manufacturing process.

Deuteration is a deliberate strategy in modern drug development used to modify the pharmacokinetic properties of a molecule. researchgate.netnih.gov By replacing hydrogen atoms with their heavier isotope, deuterium, it is possible to slow down the rate of drug metabolism, potentially leading to improved efficacy, a better safety profile, or more convenient dosing regimens. researchgate.net

In the context of Buspirone-d8, the deuterium atoms are intentionally introduced into the butyl chain of the molecule. caymanchem.com This is achieved by using deuterated starting materials during the synthesis of the key intermediate, Buspirone EP Impurity L. The synthesis would involve deuterated reagents to construct the 1,1,2,2,3,3,4,4-octadeuteriobutyl group, which is then incorporated into the 8-azaspiro[4.5]decane-7,9-dione structure. Therefore, this compound is a direct consequence of the intentional deuteration process aimed at producing the deuterated Buspirone API.

Isotopic Impurity Generation During Deuteration Processes

The synthesis of deuterated compounds is inherently complex and rarely yields a product with 100% isotopic purity. bvsalud.org The production of Buspirone-d8 is no exception, and it is expected to contain a distribution of different isotopologues.

During the synthesis of this compound, which has eight deuterium atoms, it is inevitable that small quantities of related isotopic impurities will also be formed. nih.govnih.gov These can include:

Lower Isotopologues: Molecules with fewer than eight deuterium atoms (d1 through d7). These arise from incomplete deuteration of the starting materials or back-exchange reactions during synthesis.

Isotopomers: Molecules with the same number of deuterium atoms but at different positions, although this is less common in targeted synthesis.

The collection of these lower isotopologues is often considered part of the deuterated API's distribution profile rather than as distinct impurities, provided they fall within established specifications. nih.gov The control and analysis of this isotopic distribution are critical quality attributes for any deuterated drug, as variations can impact the drug's safety and efficacy. bvsalud.org Advanced analytical techniques are required to accurately quantify the deuterium isotopic purity and characterize the full impurity profile. bvsalud.org

Formation of Lower Isotopologues and Isotopomers

The synthesis of this compound, like other deuterated compounds, is susceptible to processes that result in incomplete deuteration or the misplacement of deuterium atoms. These processes lead to the formation of lower isotopologues (molecules with fewer than the desired number of deuterium atoms) and isotopomers (molecules with the same number of deuterium atoms but at different positions).

One significant pathway for the formation of these isotopic impurities is under-deuteration . This can occur if the deuterating agent is not sufficiently potent or if the reaction conditions are not optimized, leading to incomplete replacement of hydrogen with deuterium. For instance, in the synthesis of this compound, if the deuteration of the butyl chain is incomplete, molecules with d1 to d7 labels will be present in the final product.

Another critical process is deuterium scrambling , which can lead to the formation of both lower isotopologues and undesired isotopomers. Deuterium scrambling involves the exchange of deuterium atoms with hydrogen atoms from other sources in the reaction mixture, such as residual water in the solvent or on the surface of catalysts. This can result in a distribution of deuterated species rather than a single, precisely labeled compound. For example, even if the starting materials are highly deuterated, interactions with protic solvents or acidic/basic conditions can facilitate H/D exchange, leading to a scrambling of the isotopes and the formation of various isotopologues.

The formation of isotopomers, where the deuterium atoms are in the wrong positions, can also occur through rearrangement reactions or incomplete regioselectivity during the deuteration process. These "mis-deuterated" products are particularly challenging to separate from the desired deuterated compound due to their identical mass.

The presence of these lower isotopologues and isotopomers in the this compound reference standard can be summarized in the following table:

| Isotopic Impurity Type | Description | Potential Origin |

| Lower Isotopologues (d1-d7) | Molecules containing fewer than eight deuterium atoms. | Incomplete deuteration reactions; Deuterium scrambling with residual protium (B1232500) sources. |

| Isotopomers | Molecules with eight deuterium atoms, but not all in the intended positions. | Deuterium scrambling leading to redistribution of deuterium; Lack of complete regioselectivity in the synthesis. |

Advanced Analytical Methodologies for Detection and Characterization of Buspirone Ep Impurity L D8

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation of the active pharmaceutical ingredient (API) from its impurities. The choice of method depends on the physicochemical properties of the compounds of interest.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of buspirone (B1668070) and its impurities due to its high resolution and sensitivity. While a specific validated method for Buspirone EP Impurity L-d8 is not detailed in publicly available literature, established methods for buspirone and its non-deuterated impurities provide a strong framework. A stability-indicating HPLC assay for buspirone hydrochloride has been developed that can separate the main compound from its degradation products and potential impurities in a single run. nih.gov

A typical HPLC method for the separation of buspirone impurities would employ a reverse-phase column, such as a C18 column. nih.govnih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. nih.govnih.gov Gradient elution is frequently utilized to achieve optimal separation of all related substances. nih.govnih.gov For instance, a gradient program starting with a higher aqueous phase concentration and gradually increasing the organic phase can effectively resolve compounds with varying polarities. nih.govnih.gov Detection is commonly performed using a photodiode array (PDA) detector at wavelengths of 210 nm and 240 nm, which allows for the detection of various chromophoric impurities. nih.gov Given that deuteration has a minimal effect on the chromatographic retention time, these methods are readily adaptable for the separation of this compound from buspirone and other related substances.

Table 1: Illustrative HPLC Parameters for Buspirone Impurity Analysis

| Parameter | Details |

|---|---|

| Column | Ultrasphere C18 or µBondapak C18 |

| Mobile Phase A | 10mM KH2PO4 (pH 6.1) or Monobasic potassium phosphate buffer (pH 6.9) |

| Mobile Phase B | Acetonitrile or Acetonitrile-Methanol mixture |

| Elution | Gradient |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | PDA at 210 nm and 240 nm |

| Column Temperature | 40°C |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). The enhanced efficiency of UPLC is particularly beneficial for resolving complex mixtures of impurities. While specific UPLC applications for this compound are not extensively documented, the principles of method transfer from HPLC to UPLC are well-established. A UPLC method would likely utilize a sub-2 µm C18 column and a correspondingly optimized gradient and flow rate to achieve a rapid and high-resolution separation of buspirone and its deuterated and non-deuterated impurities.

Gas Chromatography (GC) is generally employed for the analysis of volatile or semi-volatile compounds. Buspirone and its related impurities, including Impurity L, are relatively large and non-volatile molecules, making them unsuitable for direct GC analysis without derivatization. Therefore, GC is not the primary technique for profiling these specific impurities. However, GC, particularly Headspace GC, can be a valuable tool for the detection and quantification of residual volatile organic solvents used in the synthesis of buspirone and its impurities. omchemlabs.in Controlling these volatile impurities is a critical aspect of pharmaceutical quality control.

Spectrometric and Hyphenated Techniques for Structural Elucidation

While chromatographic techniques are excellent for separating impurities, spectrometric and hyphenated techniques are indispensable for their structural elucidation and confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that combines the separation capabilities of LC with the mass analysis capabilities of mass spectrometry. This technique is particularly well-suited for the identification and quantification of impurities, even at trace levels.

In the context of this compound, LC-MS/MS is crucial for confirming its identity and purity. A sensitive LC-ESI-MS/MS (Electrospray Ionization) method has been developed for the quantification of buspirone in human plasma, which utilizes Buspirone-d8 as an internal standard. researchgate.net This method provides valuable insight into the mass spectrometric behavior of deuterated buspirone. The protonated molecular ion [M+H]+ is monitored in the positive ion mode. For buspirone, the mass transition monitored is m/z 386.24 → 122.10. researchgate.net For the Buspirone-d8 internal standard, the mass transition is m/z 394.28 → 122.00. researchgate.net The increase of 8 mass units in the precursor ion is consistent with the presence of eight deuterium (B1214612) atoms. The common fragment ion at m/z 122 corresponds to a specific part of the molecule, indicating a similar fragmentation pattern for both the deuterated and non-deuterated forms. This established method demonstrates the utility of LC-MS/MS in distinguishing and quantifying deuterated analogues. A similar approach would be applied for the characterization of this compound, where the expected mass shift in the precursor ion would correspond to the number of deuterium atoms incorporated into the Impurity L structure.

Table 2: Mass Transitions for Buspirone and its Deuterated Analogue

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Buspirone | 386.24 | 122.10 |

| Buspirone-d8 | 394.28 | 122.00 |

For this compound, a combination of ¹H NMR and ¹³C NMR spectroscopy would be employed. In the ¹H NMR spectrum, the sites of deuteration would be identified by the absence of proton signals that would be present in the spectrum of the non-deuterated Buspirone EP Impurity L. The integration of the remaining proton signals would also be used to confirm the extent of deuteration. The ¹³C NMR spectrum would show signals for all carbon atoms, but the signals for the deuterated carbons would appear as multiplets with attenuated intensity due to C-D coupling. This detailed structural information is crucial for confirming the identity and isotopic purity of this compound, ensuring its suitability as an internal standard for quantitative analysis. daicelpharmastandards.com

Integrated LC-NMR-MS Approaches for Complex Mixture Analysis

The structural elucidation of pharmaceutical impurities, particularly in complex matrices, presents a significant analytical challenge. Hyphenated analytical techniques, which couple the separation power of liquid chromatography (LC) with the structural diagnostic capabilities of nuclear magnetic resonance (NMR) and mass spectrometry (MS), offer a powerful solution. An integrated LC-NMR-MS platform provides a comprehensive workflow for the unambiguous identification and characterization of impurities like this compound.

In this integrated approach, the LC system first separates the impurity from the API and other related substances. The effluent can be split, with a portion directed to the MS for accurate mass measurement and fragmentation data, providing initial clues about the molecular weight and elemental composition. The remaining portion is directed to the NMR spectrometer. LC-NMR allows for the acquisition of detailed structural information (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR spectra) on the isolated compound without the need for traditional, time-consuming offline isolation and purification. This is particularly advantageous for analyzing transient or low-level impurities. The combination of MS and NMR data provides orthogonal information, leading to a confident structural assignment of the impurity. While direct analysis of a deuterated standard like this compound might be for confirmation of its own structure, the technique is more broadly applied to identify unknown impurities that arise during synthesis or degradation. omchemlabs.in

Quantitative Analysis and Impurity Profiling Methodologies

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative bioanalysis by LC-MS/MS. This compound, a deuterated analog of Buspirone Impurity L, is an ideal internal standard for the quantification of its non-labeled counterpart in biological matrices such as plasma or urine. veeprho.comresearchgate.net The rationale for using a SIL internal standard is that it co-elutes with the analyte and behaves nearly identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

This co-behavior allows the internal standard to compensate for variations in sample preparation (e.g., extraction efficiency) and for matrix effects that can suppress or enhance the analyte signal. reddit.com In a typical workflow, a known amount of this compound is spiked into the biological sample containing the target analyte, Buspirone EP Impurity L. The ratio of the analyte's MS response to the internal standard's MS response is then used to construct a calibration curve and accurately quantify the analyte's concentration, even at very low levels. nih.govmagtechjournal.com The use of a tetradeuterated buspirone has been documented for pharmacokinetic analysis, demonstrating the utility of such labeled compounds in bioanalytical methods. researchgate.net

Table 1: Application of Deuterated Buspirone as an Internal Standard

| Parameter | Description | Rationale |

|---|---|---|

| Analyte | Buspirone or its impurities (e.g., Buspirone EP Impurity L) | The target compound for quantification. |

| Internal Standard | This compound (or other deuterated buspirone analog) | A stable isotope-labeled version of the analyte. |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and selectivity for quantification in complex biological matrices. |

| Purpose | Accurate quantification in bioanalytical studies (e.g., pharmacokinetics). | The SIL internal standard corrects for variability in sample preparation and matrix effects, improving accuracy and precision. |

| Measurement | Ratio of analyte peak area to internal standard peak area. | This ratio is proportional to the analyte concentration and is used for calibration. |

While deuterated internal standards are highly effective, they are not a panacea for all analytical challenges. Two key issues that require careful management are matrix effects and cross-signal contribution.

Matrix Effects: This phenomenon, caused by co-eluting endogenous components of the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy of quantification. csic.es Although a SIL internal standard is designed to compensate for this, differential matrix effects can occur if there is even a slight chromatographic separation between the analyte and the deuterated standard. myadlm.org This separation can arise because the substitution of hydrogen with deuterium can slightly alter the compound's physicochemical properties, leading to small shifts in retention time. bris.ac.uk If the analyte and the internal standard elute in a region of rapidly changing ion suppression, they will not be affected equally, leading to inaccurate results. myadlm.org

Strategies for Management:

Chromatographic Optimization: Fine-tuning the LC method to ensure complete co-elution of the analyte and the internal standard is crucial. bris.ac.uk

Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to mimic and compensate for matrix effects. reddit.com

Sample Preparation: Employing more rigorous sample clean-up techniques (e.g., solid-phase extraction) can remove many of the interfering matrix components. chromatographyonline.com

Cross-Signal Contribution: This occurs when the deuterated internal standard contains a small amount of the non-labeled analyte as an impurity, or when the analyte's mass spectrum has an isotopic peak that overlaps with the signal of the internal standard. tandfonline.com This can artificially inflate the measured response of the analyte, particularly at low concentrations.

Strategies for Management:

High Purity Standards: Using highly pure deuterated standards with minimal non-labeled contamination is essential.

Method Validation: During validation, the contribution of the internal standard to the analyte signal (and vice versa) must be assessed. The response from the internal standard at the analyte's mass transition should be negligible, typically less than 20% of the response at the lower limit of quantification (LLOQ) for the analyte. tandfonline.com

Mass Resolution: Utilizing high-resolution mass spectrometry can help to distinguish between the analyte and potential interferences.

Method Development and Validation Principles for Impurity Analysis

The development and validation of analytical methods for impurities are governed by internationally recognized guidelines to ensure data quality and consistency. The International Conference on Harmonisation (ICH) provides a framework that is adopted by regulatory agencies worldwide.

ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances. mca.gmeuropa.eu It provides a decision tree for impurity control and emphasizes that any impurity present at a level above the identification threshold should be structurally characterized. mca.gm

ICH Q3B(R2): Impurities in New Drug Products: This guideline complements Q3A and addresses impurities that arise during the formulation or storage of the drug product, such as degradation products. europa.eu

ICH Q2(R1): Validation of Analytical Procedures: This is a cornerstone guideline that details the validation parameters required for different types of analytical procedures, including quantitative tests for impurities. gmp-compliance.orgich.orgeuropa.eu It ensures that an analytical method is suitable for its intended purpose. europa.eu A method for impurity analysis must be validated to demonstrate its reliability. nih.gov

Table 2: ICH Q3A/B Impurity Thresholds

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines. mca.gmeuropa.eu

When validating a method for quantifying an impurity like Buspirone EP Impurity L using its deuterated analog (this compound) as an internal standard, the parameters outlined in ICH Q2(R1) must be rigorously assessed. ich.org

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradation products, and matrix components. europa.eu This involves demonstrating a lack of interference at the retention times of the analyte and the internal standard.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range must be demonstrated.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations (spiked matrix) and calculating the percent recovery. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility. ich.orgeuropa.eu

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu For impurity methods, the LOQ must be at or below the reporting threshold. fda.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. europa.eu

Table 3: Key Validation Parameters for Impurity Quantification using a Deuterated Standard

| Validation Parameter | Objective | Typical Acceptance Criteria (for bioanalysis) |

|---|---|---|

| Specificity | Demonstrate no significant interference at the retention time of the analyte and internal standard. | Response in blank samples should be <20% of the LLOQ response. tandfonline.com |

| Linearity | Establish a linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy & Precision | Ensure results are close to the true value and reproducible. | Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ). |

| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be reliably measured. | Signal-to-noise ratio ≥ 10; must be below the reporting threshold. |

| Matrix Effect | Assess the influence of the matrix on ionization. | The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%. |

Note: Acceptance criteria can vary based on the specific application and regulatory requirements.

Pharmacopoeial Standards and Regulatory Perspectives on Buspirone Impurities

European Pharmacopoeia (EP) Monographs and Specifications for Buspirone (B1668070) Impurities, including Impurity L-d8

The European Pharmacopoeia (EP) provides detailed monographs for active pharmaceutical ingredients (APIs) and sets specifications for the control of impurities. In the monograph for Buspirone Hydrochloride, several related substances are listed and controlled, including Impurity L. uspbpep.com While the EP monograph does not explicitly detail a deuterated version such as "Impurity L-d8," it establishes the identity and control strategy for the non-deuterated counterpart.

Buspirone EP Impurity L is chemically identified as 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. synzeal.comveeprho.comcleanchemlab.com The EP monograph for buspirone hydrochloride outlines a liquid chromatography method for the analysis of related substances. uspbpep.com For system suitability, a reference standard (CRS) containing a mixture of specified impurities, including Impurity L, is used to ensure the analytical procedure is performing correctly. uspbpep.com

The specifications within the monograph detail the required resolution between different impurity peaks and set limits for their presence. uspbpep.com For example, a minimum resolution is defined between the peaks for Impurity L and Impurity N. uspbpep.com Any deuterated variant, such as Buspirone EP Impurity L-d8, would be considered an isotopologue of Impurity L. Its control would fall under the general principles for impurities, though its specific analytical behavior and potential need for a distinct reference standard must be considered within the broader regulatory framework for deuterated substances.

Below is a table summarizing key impurities mentioned in the Buspirone Hydrochloride EP monograph.

| Impurity Name | Typical Relative Retention Time (vs. Buspirone) | Detection Wavelength | Notes |

| Impurity G | ~1.05 | 240 nm | Peak-to-valley ratio with buspirone is a system suitability requirement. uspbpep.com |

| Impurity J | ~1.5 | 240 nm | A correction factor of 2.0 is applied to its peak area for content calculation. uspbpep.com |

| Impurity K | ~0.6 | 210 nm | Limit is not more than the area of the principal peak in the reference solution (0.1%). uspbpep.com |

| Impurity L | ~1.7 | 210 nm | Resolution between Impurity L and N is a system suitability requirement. uspbpep.com |

| Impurity N | ~1.9 | 210 nm | Controlled as part of the system suitability test. uspbpep.comveeprho.com |

Regulatory Framework for Deuterated Active Pharmaceutical Ingredients (APIs) and Impurities

The emergence of deuterated drugs has introduced new considerations for regulatory agencies. Deuteration, the substitution of hydrogen with its isotope deuterium (B1214612), can alter a drug's metabolic profile, potentially improving its pharmacokinetic properties. nih.govbioscientia.de This has led to the approval of several deuterated drugs, which are often classified as new chemical entities (NCEs) by agencies like the U.S. Food and Drug Administration (FDA). bioscientia.desalamandra.netvenable.com

Global Regulatory Agency Considerations for Impurity Control (e.g., FDA, EMA)

Global regulatory bodies like the FDA and the European Medicines Agency (EMA) have adopted the ICH guidelines for impurity control. synthinkchemicals.comeuropa.eu While they have shown a willingness to approve deuterated APIs as novel drugs, their formal guidance on controlling deuterated impurities remains an evolving area. bioscientia.desalamandra.net

The FDA's approval of deutetrabenazine as the first deuterated drug in 2017 set a precedent, recognizing that the structural change from deuteration is significant enough to warrant NCE status. nih.govvenable.com This decision allows developers of "deuterium switch" products to benefit from new chemical entity exclusivity while potentially relying on some safety and efficacy data from the non-deuterated original drug. salamandra.net

For impurities like this compound, the regulatory expectation would be to control them under the existing framework. This means that if such an impurity were present above the identification threshold established by ICH Q3A/B, it would need to be structurally characterized and qualified. Qualification involves gathering and evaluating data to establish the biological safety of the impurity at the specified level. ich.org

Role of Certified Reference Materials in Regulatory Compliance

The accurate detection and quantification of impurities are fundamental to regulatory compliance. This is achieved through the use of highly characterized Certified Reference Materials (CRMs). synthinkchemicals.com For a specialized compound like this compound, a well-qualified CRM is indispensable for method development, validation, and routine quality control testing. synzeal.com

Qualification and Characterization Requirements for Deuterated Reference Standards

A reference standard for a deuterated impurity must undergo rigorous qualification to be suitable for its intended purpose. pharmtech.com The characterization goes beyond what is required for a non-isotopic standard because both chemical purity and isotopic purity must be established.

Key characterization and qualification requirements include:

Identity Confirmation: Verifying the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Purity: Quantifying the presence of any other chemical entities using high-performance liquid chromatography (HPLC) or other appropriate separation techniques.

Isotopic Purity/Enrichment: Determining the percentage of deuterium incorporation at the specified molecular positions. This is critical for ensuring the standard's integrity.

Quantification of Residual Non-Deuterated Analyte: The presence of the non-deuterated form (e.g., Buspirone Impurity L in a standard of Impurity L-d8) must be accurately measured, as it can cause analytical interference and lead to erroneous results. tandfonline.com

The table below outlines typical tests for qualifying a deuterated reference standard.

| Test | Purpose | Recommended Methods |

| Identity | Structural Confirmation | ¹H NMR, ¹³C NMR, MS, FTIR |

| Chemical Purity | Detection and quantification of other chemical compounds | HPLC-UV, GC-FID |

| Isotopic Purity | Determination of deuterium incorporation level | Mass Spectrometry, NMR |

| Residual Solvents | Quantification of solvents from the synthesis process | Headspace GC |

| Water Content | Measurement of water content | Karl Fischer Titration |

| Purity Assignment | Determination of overall purity for quantitative use | Mass Balance Calculation, qNMR |

Documentation and Traceability (e.g., Certificates of Analysis, ISO/IEC 17025 Accreditation)

Robust documentation is essential for demonstrating the quality and suitability of a reference standard for regulatory purposes. The primary document is the Certificate of Analysis (CoA), which provides a comprehensive summary of the characterization data. accustandard.comlabsertchemical.com A thorough CoA for a deuterated standard should include the certified concentration or purity, measurement uncertainty, methods used for characterization, and traceability to national or international standards (e.g., NIST). accustandard.comnist.gov

The credibility of the CoA is underpinned by the quality management system of the organization that produced it. Accreditation to international standards provides objective proof of competence. The key standards in this area are:

ISO/IEC 17025: Specifies the "General requirements for the competence of testing and calibration laboratories." ukas.cominab.ie Accreditation to this standard ensures that the analytical data used to characterize the reference material are accurate and reliable.

ISO 17034: Outlines the "General requirements for the competence of reference material producers." inab.ie This standard is more specific than ISO/IEC 17025 and covers all aspects of reference material production, including material processing, homogeneity and stability assessments, and the assignment of certified property values.

Compliance with these ISO standards ensures that a Certified Reference Material for a compound like this compound is produced and characterized to a high standard, making it suitable for use in a regulated pharmaceutical environment. fishersci.com

Control Strategies and Quality Assurance for Buspirone Impurities

Process Optimization for Minimizing Impurity L-d8 Formation

Process optimization is a critical step in minimizing the formation of impurities during the synthesis of buspirone (B1668070). daicelpharmastandards.com Impurities can arise from various sources, including incomplete reactions, unintended by-products, and degradation of the API under certain process conditions. omchemlabs.inomchemlabs.in The formation of Buspirone EP Impurity L, a process-related impurity, can be controlled by carefully optimizing the synthetic pathway.

While Buspirone EP Impurity L-d8 is not a typical process impurity but rather a labeled standard for analytical purposes, the principles of minimizing its non-labeled counterpart (Impurity L) are directly applicable.

Key optimization strategies include:

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and order of reagent addition to favor the desired reaction pathway and minimize side reactions.

Solvent and Catalyst Selection: Choosing appropriate solvents and catalysts that increase reaction yield and selectivity, thereby reducing the formation of by-products.

Purification Techniques: Developing effective purification steps, such as crystallization, chromatography, or extraction, to remove Impurity L from intermediate and final products.

Research into the synthetic route of buspirone allows for the identification of critical process parameters that influence the formation of Impurity L. By controlling these parameters within validated ranges, its presence in the final API can be significantly reduced.

Table 2: Process Parameters for Impurity Control

| Process Parameter | Optimized Condition | Impact on Impurity L Formation |

|---|---|---|

| Temperature | Controlled at 60-65°C | Prevents thermal degradation and side reactions. |

| pH | Maintained between 8.0-8.5 | Optimizes reaction kinetics and minimizes acid/base-catalyzed impurity formation. |

| Reaction Time | 4-6 hours | Ensures complete reaction, minimizing residual starting materials. |

| Purification Method | Recrystallization from a specific solvent system | Effectively removes Impurity L based on solubility differences. |

In-Process Control and Finished Product Release Testing

Continuous monitoring throughout the manufacturing process is essential to ensure the final product meets its quality specifications. daicelpharmastandards.com In-process controls (IPCs) provide real-time checks on the manufacturing process, allowing for adjustments to be made before the final stage. Finished product release testing confirms that the bulk drug substance complies with all regulatory requirements before it is formulated into a final dosage form.

The use of a deuterated internal standard like this compound is particularly valuable in quantitative analysis during these testing phases. Its chemical similarity to the target analyte (Impurity L) but different mass allows for highly accurate quantification using mass spectrometry-based methods (e.g., LC-MS).

Testing protocols typically involve:

In-Process Controls: Sampling and testing of intermediate products at critical steps to monitor the level of Impurity L. daicelpharmastandards.com

Release Testing: A comprehensive set of tests performed on the final batch of buspirone API, including purity analysis and impurity profiling.

Reference Standards: The use of qualified reference standards for both buspirone and its specified impurities, such as Buspirone EP Impurity L, is essential for accurate method validation and routine testing. synthinkchemicals.comsynzeal.com

Table 3: Analytical Methods for Impurity Testing

| Test | Method | Purpose |

|---|---|---|

| Impurity Profiling (Release) | Stability-Indicating HPLC-UV | To separate, identify, and quantify all specified and unspecified impurities against acceptance criteria. |

| Trace Quantification (In-Process) | LC-MS/MS | To accurately quantify low levels of Impurity L, often using this compound as an internal standard. |

| Structural Confirmation | NMR, High-Resolution MS | To confirm the chemical structure of any new or unknown impurities that are detected. |

Stability Testing Regimens and Degradation Product Monitoring in Pharmaceutical Formulations

Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. synzeal.com These studies are crucial for determining shelf-life and recommended storage conditions. daicelpharmastandards.com

For buspirone, stability testing involves storing the API and its formulated products under various accelerated and long-term conditions as defined by ICH guidelines. The samples are tested at specific intervals to monitor for any increase in existing impurities or the appearance of new degradation products. omchemlabs.insemanticscholar.org

Key aspects of stability programs include:

Forced Degradation Studies: Exposing buspirone to harsh conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to intentionally degrade the molecule. semanticscholar.org This helps to identify potential degradation pathways and validate the stability-indicating nature of the analytical methods used.

Accelerated Stability: Storing the product at elevated temperature and humidity (e.g., 40°C / 75% RH) for a shorter period (e.g., 6 months) to predict long-term stability.

Long-Term Stability: Storing the product under recommended storage conditions (e.g., 25°C / 60% RH) for the proposed shelf-life period.

The development of a validated, stability-indicating HPLC method is paramount to separate buspirone from all potential degradation products and process-related impurities, ensuring accurate monitoring throughout the product's lifecycle. semanticscholar.orgnih.gov

Table 4: Compound Names Mentioned

| Compound Name | Role/Type |

|---|---|

| Buspirone | Active Pharmaceutical Ingredient (API) |

| Buspirone EP Impurity L | Process-Related Impurity |

| 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione | Chemical Name for Buspirone EP Impurity L |

Future Directions in Research Pertaining to Buspirone Ep Impurity L D8

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Impurity Detection

The accurate detection and characterization of deuterated impurities like Buspirone (B1668070) EP Impurity L-d8 are paramount. Future research will focus on moving beyond traditional methods to adopt more advanced analytical technologies capable of distinguishing between closely related isotopologues and quantifying them at trace levels.

Hyphenated techniques, which couple separation methods with powerful detection technologies, are at the forefront of this evolution. researchgate.net High-Resolution Mass Spectrometry (HR-MS), often combined with liquid chromatography (LC-MS) or gas chromatography (GC-MS), has become an indispensable tool for elucidating the structures of low-level impurities. researchgate.netamericanpharmaceuticalreview.com HR-MS provides accurate mass measurements, which yield critical information on the elemental compositions of unknown compounds and their fragments. americanpharmaceuticalreview.com

Further advancements are expected in the application of specialized techniques:

On-line Hydrogen/Deuterium (B1214612) (H/D) Exchange LC-MS: This method uses deuterated mobile phases to identify the number of exchangeable hydrogens in a molecule, providing an additional layer of structural information that is invaluable for identifying unknown impurities. americanpharmaceuticalreview.comnih.gov The chromatographic performance using deuterated mobile phases is generally comparable to their protic counterparts, making it a viable approach for routine analysis. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy is emerging as a powerful technique for the unambiguous identification of isotopic composition. acs.org Unlike mass spectrometry, which cannot always distinguish between isotopomers of the same mass, MRR provides a complete description of the isotopic makeup of a sample by revealing the unique structural identity of each isotopomer. acs.orgbrightspec.com This high spectral resolution virtually eliminates spectral overlap, allowing for precise quantification of isotopic purity. acs.org

Advanced NMR Spectroscopy: While Nuclear Magnetic Resonance (NMR) spectroscopy is a well-established tool, ongoing developments in probe technology and experimental design (such as 2D and 3D NMR) continue to enhance its utility. researchgate.net In conjunction with HR-MS, NMR confirms the structural integrity and the specific positions of deuterium labels within a molecule. rsc.org

| Technique | Primary Application | Key Advantage | Limitation |

|---|---|---|---|

| LC-HR-MS/MS | Separation, identification, and quantification of impurities. | Provides accurate mass for elemental composition and fragmentation patterns for structural elucidation. americanpharmaceuticalreview.com | May not distinguish between positional isotopomers of identical mass. brightspec.com |

| On-line H/D Exchange LC-MS | Determining the number of labile hydrogens in a molecule. | Adds an extra dimension of structural information to confirm impurity identity. americanpharmaceuticalreview.com | Limited to compounds with exchangeable protons. |

| Molecular Rotational Resonance (MRR) | Unambiguous determination of isotopic composition and structure. | Can distinguish between isotopomers and provides a complete description of isotopic purity. acs.org | Requires the molecule to have a dipole moment and be in the gas phase. |

| NMR Spectroscopy | Confirms structural integrity and position of isotopic labels. | Provides definitive information on the location of deuterium atoms within the molecular structure. rsc.org | Requires larger sample quantities and can involve complex data analysis. brightspec.com |

Advancements in Deuteration Synthesis Methodologies for Improved Isotopic Purity and Selectivity

The synthesis of deuterated compounds is often challenged by the need to achieve high levels of deuterium incorporation at specific target sites while minimizing isotopic impurities. nih.gov These impurities can arise from under-deuteration, over-deuteration, or mis-deuteration (deuterium incorporation at an unintended site). nih.gov Future research will focus on developing more precise and efficient synthetic methods to enhance isotopic purity and selectivity.

Key areas of advancement include:

Precision Deuteration of Building Blocks: Rather than attempting late-stage hydrogen-deuterium exchange on a complex molecule, a more controlled strategy involves creating highly deuterated building blocks that are then assembled into the final product. nih.gov This approach allows for nearly complete deuterium incorporation in each step, leading to a final compound with high isotopic purity. nih.gov

Novel Catalytic Systems: Research into new catalysts and reagents aims to improve the efficiency and selectivity of deuteration reactions. For instance, the use of chiral tungsten complexes has been reported for the highly regio- and stereoselective synthesis of deuterated cyclohexenes. acs.org Similarly, methods for synthesizing monodeuterated enaminones, which are versatile intermediates for nitrogenous heterocycles, have been developed using deuterated reagents to achieve high isotopic fidelity. nih.gov

Minimizing Isotopic Exchange: A significant challenge in deuteration chemistry is unwanted isotopic exchange with protic solvents or reagents, which can erode the isotopic purity of the final product. nih.gov Future methodologies will likely involve the use of specialized deuterated solvents, which are available at high isotopic purity, and reaction conditions that minimize these exchange reactions. synmr.in While deuterated solvents can be more expensive, their use ensures a reliable source of deuterium and simplifies data interpretation. synmr.in

| Methodology | Description | Impact on Purity |

|---|---|---|

| Use of Deuterated Building Blocks | Synthesizing smaller, precisely deuterated molecules first, then assembling them into the final compound. nih.gov | Allows for tight control over the purity and isotopic distribution of the final product. nih.gov |

| Hydrogen Isotope Exchange (HIE) | Directly swapping hydrogen atoms for deuterium on a substrate, often using a catalyst. | Can be efficient, but late-stage HIE may suffer from broad distributions of isotopologues. nih.gov |

| Reduction of Halogenated Substrates | Replacing a halogen atom (e.g., Br, I) with a deuterium atom using a deuterium source. | Offers high site-selectivity for deuterium incorporation. nih.gov |

| Optimized Reagent and Solvent Use | Employing high-purity deuterated reagents (e.g., sodium borodeuteride) and solvents (e.g., D₂O, CD₃OD) to prevent isotopic dilution. synmr.inresearchgate.net | Minimizes the introduction of protium (B1232500) (¹H) into the reaction, thereby preventing erosion of isotopic enrichment. nih.gov |

Harmonization of Global Regulatory Guidance for Deuterated Impurities and Isotopologues

The regulatory landscape for deuterated pharmaceuticals is still maturing. A critical future direction is the harmonization of global regulatory guidance specifically for deuterated impurities and isotopologues. Currently, general impurity guidelines from bodies like the International Council for Harmonisation (ICH), such as Q3A, Q3D, and M7, are applied. fda.govgalaxypub.co However, deuterated compounds present unique challenges that may require specific consideration.

One of the central questions is how to classify lower isotopologues—versions of the molecule with fewer deuterium atoms than the target compound. A key perspective is that for polydeuterated compounds, these lower isotopologues are an inherent part of the active pharmaceutical ingredient's (API) distribution profile and not necessarily impurities in the traditional sense. nih.gov Adopting a distribution profile to describe the API would provide a more accurate and defensible characterization. nih.gov

The U.S. Food and Drug Administration (FDA) has considered deuterated drugs to be different active moieties from their non-deuterated counterparts, making them eligible for new chemical entity (NCE) exclusivity. salamandra.net This distinction underscores the need for clear guidance on what constitutes the deuterated API versus an impurity. Harmonization would ensure consistent standards for quality control and regulatory submissions across different regions, reducing duplicative studies and facilitating global drug development. fda.gov

Application of Computational Chemistry Approaches for Predicting Impurity Pathways and Structures

Computational, or in silico, tools are becoming increasingly vital in pharmaceutical development for predicting potential impurities, thereby guiding analytical method development and stability studies. acs.orgnih.gov These approaches can forecast the chemical degradation pathways of a drug substance under various stress conditions, such as exposure to heat, light, humidity, and different pH levels. acs.orgacs.org

Software programs like Zeneth utilize a comprehensive knowledge base of chemical transformation rules to predict likely degradation products based on a molecule's functional groups. acs.orgspringernature.com As the knowledge base is continually expanded and refined with experimental data, the predictive power of these tools improves significantly. acs.orgnih.gov For example, benchmarking studies have shown that the ability of Zeneth to predict experimentally observed degradants increased from 31% to 54% as its knowledge base was developed. nih.govbohrium.com

The application of these computational models to Buspirone and its deuterated analogues can help researchers:

Q & A

Basic Research Questions

Q. How to identify and quantify Buspirone EP Impurity L-d8 in pharmaceutical formulations?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, as per USP guidelines for Buspirone-related impurities . Deuterated analogs like L-d8 require mass spectrometry (MS) for precise quantification due to their isotopic signatures. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) paired with high-resolution MS (HRMS) is recommended to distinguish deuterium substitution patterns .

Q. What synthetic routes are effective for producing this compound?

- Methodological Answer : Synthesis involves substituting eight hydrogen atoms with deuterium in the butyl chain of Buspirone EP Impurity L (8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione). Key steps include:

- Deuterium exchange via catalytic deuteration using deuterated solvents (e.g., D₂O) under controlled pH and temperature .

- Purification via column chromatography and recrystallization to achieve >95% purity, validated by HPLC and MS .

Q. How to validate analytical methods for detecting L-d8 in stability studies?

- Methodological Answer : Follow ICH Q2(R1) guidelines, assessing specificity, linearity (1–120% of specification limits), accuracy (spiking recovery 98–102%), and precision (RSD <2%). Use forced degradation studies (acid/base hydrolysis, oxidation) to confirm method robustness .

Advanced Research Questions

Q. How do hepatic and renal impairments affect the pharmacokinetics of this compound?

- Methodological Answer : In vitro models (e.g., hepatocyte or microsomal assays) can assess CYP3A4-mediated metabolism of L-d7. In vivo, use animal models with induced hepatic/renal dysfunction to study clearance rates. Pharmacokinetic parameters (AUC, Cmax, t½) should be compared to healthy controls, with LC-MS/MS monitoring plasma and urine metabolite profiles .

Q. What experimental designs resolve discrepancies in impurity quantification across studies?

- Methodological Answer : Apply multivariate statistical approaches (e.g., ANOVA with Bonferroni correction) to evaluate inter-laboratory variability . Cross-validate results using orthogonal methods (e.g., NMR vs. MS) and reference standards traceable to pharmacopeial monographs (USP/EP) .

Q. How to assess the pharmacological impact of L-d8 in preclinical models of anxiety or cognition?

- Methodological Answer : Use rodent models (e.g., elevated plus maze, Morris water maze) with chronic L-d8 dosing (0.08–0.3 mg/kg). Compare outcomes to Buspirone-treated groups, monitoring serotonin receptor (5-HT1A) binding via autoradiography and plasma metabolite levels (e.g., 1-PP) via LC-MS .

Q. What strategies optimize the stability of L-d8 in formulation matrices?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with excipient compatibility testing. Use deuterium-labeled internal standards to track degradation pathways (e.g., hydrolysis, oxidation). Stabilize with antioxidants (e.g., BHT) or pH buffers (4.5–5.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.